molecular formula C9H16O4 B12572135 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- CAS No. 591749-75-6

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-

Cat. No.: B12572135
CAS No.: 591749-75-6
M. Wt: 188.22 g/mol
InChI Key: JEEULHXKOZLLAN-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- features a propanone backbone substituted at the first carbon with a 2,2-dimethyl-1,3-dioxolane ring containing a hydroxymethyl group at the 4-position. This structural combination balances hydrophilicity and steric hindrance, making it relevant in synthetic chemistry and pharmaceutical intermediates .

Properties

CAS No.

591749-75-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-one

InChI

InChI=1S/C9H16O4/c1-4-7(11)9(5-10)6-12-8(2,3)13-9/h10H,4-6H2,1-3H3

InChI Key

JEEULHXKOZLLAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(COC(O1)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be synthesized through the reaction of 1,3-dioxolane derivatives with appropriate ketones under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ketones and acetals.

    Industry: Used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- involves its ability to participate in various chemical reactions due to the presence of both a ketone and a dioxolane ring. The ketone group can undergo nucleophilic addition reactions, while the dioxolane ring can be opened under acidic or basic conditions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural differences between the target compound and analogs:

Compound Name Functional Groups Substituents on Dioxolane Ring Key Features
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- (Target) Ketone 2,2-Dimethyl, 4-hydroxymethyl High hydrogen-bonding capacity; moderate steric hindrance
1-(5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol Alcohol (propan-2-ol) 2,2-Dimethyl, 5-hydroxymethyl Reduced reactivity due to alcohol group; higher polarity
1-Propanone, 1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- Ketone, nitrate ester 2-(2,4-Dichlorophenyl), 2-(imidazolylmethyl) Increased molecular weight; potential biological activity (antifungal, antibacterial)
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- Ketone, dimethylamino, benzyloxy N/A (no dioxolane) Basic tertiary amine; aromatic interactions via benzyloxy group
1-Propanone, 1-(5-ethyl-4-phenyl-2-thienyl)-3-(4-hydroxy-3,5-dimethylphenyl) Ketone, thienyl, substituted phenyl N/A (no dioxolane) Sulfur-containing heterocycle; antioxidant potential via phenolic hydroxyl

Physicochemical Properties

  • Solubility: The target compound’s hydroxymethyl group enhances water solubility compared to lipophilic analogs like 2-Heptadecanone, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- (), which has a long alkyl chain .
  • Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., bromine in ) in the target compound reduces its susceptibility to nucleophilic substitution compared to halogenated analogs .
  • Stability : The dioxolane ring in the target may hydrolyze under acidic conditions, whereas compounds with methoxy or imidazole substituents () exhibit greater stability .

Biological Activity

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-, also known as a dioxolane derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 188.221 g/mol
  • LogP : 0.4795 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 55.76 Ų

Biological Activity Overview

The biological activity of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has been studied in various contexts:

  • Antimicrobial Activity :
    • Several studies have indicated that compounds containing dioxolane structures exhibit antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
    • A study demonstrated that dioxolane derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant activity. Dioxolanes can scavenge free radicals, thereby protecting cells from oxidative stress.
    • In vitro assays showed that this compound effectively reduced oxidative damage in cellular models.
  • Cytotoxic Effects :
    • Research has indicated potential cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.
    • A case study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

The biological effects of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, leading to destabilization and increased permeability.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition of bacterial growth (MIC values < 100 µg/mL)
Study BAssess antioxidant capacityDemonstrated a reduction in DPPH radical scavenging activity by 70% at 50 µg/mL
Study CInvestigate cytotoxicity in cancer cellsInduced apoptosis in breast cancer cells with IC50 values of 25 µg/mL

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